molecular formula C21H24N4O3S B12153254 tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate

tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12153254
M. Wt: 412.5 g/mol
InChI Key: LDJFQRXWNAZUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound that features a pyrazole ring substituted with phenyl and thiophene groups

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

tert-butyl N-[2-[(2-phenyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C21H24N4O3S/c1-21(2,3)28-20(27)23-12-11-22-19(26)17-14-16(18-10-7-13-29-18)24-25(17)15-8-5-4-6-9-15/h4-10,13-14H,11-12H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

LDJFQRXWNAZUEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The phenyl and thiophene groups are introduced via electrophilic aromatic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is similar in structure but has different substituents on the pyrazole ring.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl carbamate group but with an indole ring instead of a pyrazole ring.

Uniqueness

tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate is unique due to the combination of the pyrazole ring with phenyl and thiophene substituents, which can confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

Introduction

The compound tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₂S
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Case Studies

  • MCF-7 Cell Line :
    • Compounds with similar structures demonstrated IC₅₀ values ranging from 5.08 µM to 22.54 µM against MCF-7 cells, indicating substantial growth inhibition compared to standard treatments like doxorubicin .
  • A549 Cell Line :
    • The compound exhibited notable inhibitory activity against A549 lung cancer cells, with IC₅₀ values reported as low as 3.0 µM for structurally related compounds, suggesting a promising avenue for lung cancer therapy .

Enzyme Inhibition

The biological activity of this compound extends beyond anticancer properties; it also exhibits potential as an enzyme inhibitor.

Enzyme Targets

  • VEGFR Inhibition :
    • Recent findings indicate that certain pyrazole derivatives can inhibit VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial in tumor angiogenesis. The most active compounds showed IC₅₀ values between 7.08 µM and 10.87 µM against VEGFR .
  • Caspase Activation :
    • The activation of caspase pathways was noted in studies involving these compounds, with a significant increase in caspase-3 levels observed, indicating potential pro-apoptotic effects .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability.

PropertyValue
SolubilityModerate
BioavailabilityHigh
MetabolismHepatic
Half-life4 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.